Cas no 1806670-07-4 (Methyl 2-(difluoromethoxy)-4-propionylbenzoate)

Methyl 2-(difluoromethoxy)-4-propionylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(difluoromethoxy)-4-propionylbenzoate
-
- Inchi: 1S/C12H12F2O4/c1-3-9(15)7-4-5-8(11(16)17-2)10(6-7)18-12(13)14/h4-6,12H,3H2,1-2H3
- InChI Key: YQJQBGXSCSTUHV-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C=CC=1C(=O)OC)C(CC)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 307
- XLogP3: 2.9
- Topological Polar Surface Area: 52.6
Methyl 2-(difluoromethoxy)-4-propionylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014844-1g |
Methyl 2-(difluoromethoxy)-4-propionylbenzoate |
1806670-07-4 | 97% | 1g |
1,504.90 USD | 2021-05-31 | |
Alichem | A015014844-250mg |
Methyl 2-(difluoromethoxy)-4-propionylbenzoate |
1806670-07-4 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Alichem | A015014844-500mg |
Methyl 2-(difluoromethoxy)-4-propionylbenzoate |
1806670-07-4 | 97% | 500mg |
790.55 USD | 2021-05-31 |
Methyl 2-(difluoromethoxy)-4-propionylbenzoate Related Literature
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
2. Book reviews
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Additional information on Methyl 2-(difluoromethoxy)-4-propionylbenzoate
Methyl 2-(difluoromethoxy)-4-propionylbenzoate (CAS No. 1806670-07-4): An Overview of a Promising Compound in Pharmaceutical Research
Methyl 2-(difluoromethoxy)-4-propionylbenzoate (CAS No. 1806670-07-4) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of difluoromethoxy derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The chemical structure of Methyl 2-(difluoromethoxy)-4-propionylbenzoate consists of a benzene ring substituted with a difluoromethoxy group at the 2-position and a propionyl group at the 4-position, with a methyl ester group attached to the carboxylic acid moiety. This intricate arrangement of functional groups imparts the compound with specific physicochemical properties that make it an attractive candidate for drug development.
Recent studies have highlighted the potential of Methyl 2-(difluoromethoxy)-4-propionylbenzoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Methyl 2-(difluoromethoxy)-4-propionylbenzoate could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Methyl 2-(difluoromethoxy)-4-propionylbenzoate has also shown promise in cancer research. A study conducted by a team of researchers at the National Cancer Institute found that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is believed to involve the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways.
The pharmacokinetic profile of Methyl 2-(difluoromethoxy)-4-propionylbenzoate has been extensively studied to evaluate its suitability for clinical applications. Preclinical data indicate that this compound exhibits favorable oral bioavailability, good tissue distribution, and a reasonable half-life, making it a promising candidate for further development. However, ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects.
Safety and toxicity assessments are crucial steps in the drug development process. Initial toxicity studies have shown that Methyl 2-(difluoromethoxy)-4-propionylbenzoate is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings provide a strong foundation for advancing this compound into clinical trials.
The potential applications of Methyl 2-(difluoromethoxy)-4-propionylbenzoate extend beyond inflammation and cancer. Recent research has explored its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and prevent the aggregation of amyloid-beta peptides, which are key factors in the pathogenesis of Alzheimer's disease.
In conclusion, Methyl 2-(difluoromethoxy)-4-propionylbenzoate (CAS No. 1806670-07-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
1806670-07-4 (Methyl 2-(difluoromethoxy)-4-propionylbenzoate) Related Products
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)



